molecular formula C21H30N2O3 B5149166 4-{[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol

4-{[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol

Cat. No.: B5149166
M. Wt: 358.5 g/mol
InChI Key: MSURZBNKYVTSRB-UHFFFAOYSA-N
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Description

4-{[4-(Bicyclo[221]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol typically involves multiple steps. One common approach is the reaction of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide. This reaction yields a group of framework N-[(oxiran-2-yl)methyl]sulfonamides and a series of new dioxiranes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.

    Reduction: Reduction reactions can occur at the bicyclic structure, potentially leading to the formation of different isomers.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the bicyclic structure.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound’s potential as a pharmacophore is explored. Its bicyclic structure and functional groups make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

The compound’s potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its structure may allow for the development of drugs with improved efficacy and reduced side effects.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its bicyclic structure may impart stability and rigidity to polymers and other materials.

Mechanism of Action

The mechanism of action of 4-{[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting or activating their function. The phenolic hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides: These compounds share the bicyclic structure but differ in their functional groups.

    N-(oxiran-2-yl)methyl-N-(exo-5,6-epoxybicyclo[2.2.1]heptan-endo-2-ylmethyl)arenesulfonamides: These compounds have similar structural features but include epoxide groups.

Uniqueness

The uniqueness of 4-{[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol lies in its combination of a bicyclic structure with a piperazine ring and phenolic hydroxyl groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-25-19-11-16(12-20(26-2)21(19)24)13-22-5-7-23(8-6-22)14-18-10-15-3-4-17(18)9-15/h3-4,11-12,15,17-18,24H,5-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSURZBNKYVTSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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